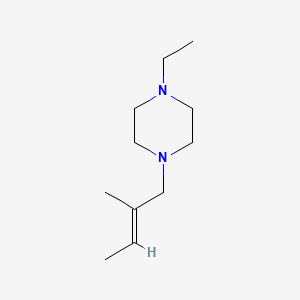![molecular formula C17H11NO6 B5759994 2-[2-(methoxycarbonyl)phenyl]-1,3-dioxo-5-isoindolinecarboxylic acid](/img/structure/B5759994.png)
2-[2-(methoxycarbonyl)phenyl]-1,3-dioxo-5-isoindolinecarboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[2-(methoxycarbonyl)phenyl]-1,3-dioxo-5-isoindolinecarboxylic acid, also known as MPPIC, is a chemical compound with potential applications in scientific research. This molecule belongs to the class of isoindoline-1,3-dione derivatives and has a molecular formula of C18H13NO7.
Wirkmechanismus
The mechanism of action of 2-[2-(methoxycarbonyl)phenyl]-1,3-dioxo-5-isoindolinecarboxylic acid is not fully understood. However, studies have suggested that this compound inhibits the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. By inhibiting this enzyme, this compound can cause DNA damage and cell death in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In addition to its anti-tumor activity, this compound has been shown to have anti-inflammatory and antioxidant properties. Studies have also shown that this compound can modulate the activity of certain enzymes involved in lipid metabolism and glucose regulation.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-[2-(methoxycarbonyl)phenyl]-1,3-dioxo-5-isoindolinecarboxylic acid in lab experiments is its high purity. Additionally, this compound has been shown to have low toxicity in vitro. However, one limitation of using this compound is its limited solubility in aqueous solutions, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are a number of future directions for research involving 2-[2-(methoxycarbonyl)phenyl]-1,3-dioxo-5-isoindolinecarboxylic acid. One area of interest is the development of this compound derivatives with improved solubility and bioavailability. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in other areas of scientific research, such as neurodegenerative diseases and infectious diseases. Finally, clinical trials are needed to determine the safety and efficacy of this compound as a potential anti-cancer therapy.
Synthesemethoden
2-[2-(methoxycarbonyl)phenyl]-1,3-dioxo-5-isoindolinecarboxylic acid can be synthesized using a two-step process. The first step involves the synthesis of 2-amino-3-carboxymethyl-1,4-dioxoisoindoline, which is achieved by reacting phthalic anhydride with glycine in the presence of acetic anhydride. The resulting product is then treated with methoxycarbonyl chloride to obtain this compound. This method has been reported to yield a high purity product.
Wissenschaftliche Forschungsanwendungen
2-[2-(methoxycarbonyl)phenyl]-1,3-dioxo-5-isoindolinecarboxylic acid has been shown to have potential applications in scientific research, particularly in the field of cancer research. Studies have demonstrated that this compound has anti-tumor activity against various cancer cell lines, including breast cancer, lung cancer, and melanoma. Additionally, this compound has been shown to inhibit the growth of cancer stem cells, which are responsible for tumor initiation and progression.
Eigenschaften
IUPAC Name |
2-(2-methoxycarbonylphenyl)-1,3-dioxoisoindole-5-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11NO6/c1-24-17(23)11-4-2-3-5-13(11)18-14(19)10-7-6-9(16(21)22)8-12(10)15(18)20/h2-8H,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAFNXIHECWOZKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-isopropyl-N'-[(3-methyl-2-thienyl)methylene]-3-thiophenecarbohydrazide](/img/structure/B5759914.png)
![1-[(2,6-dimethylphenoxy)acetyl]-4-(2-fluorophenyl)piperazine](/img/structure/B5759917.png)




![N-[4-(cyanomethyl)phenyl]-4-nitrobenzenesulfonamide](/img/structure/B5759951.png)
![ethyl {[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}acetate](/img/structure/B5759959.png)
![N-{[(5-chloro-2-pyridinyl)amino]carbonothioyl}-2-(4-methylphenoxy)acetamide](/img/structure/B5759963.png)


![1-[4-(allyloxy)-2-methoxyphenyl]-1-propanone oxime](/img/structure/B5759976.png)

